3-(5-Fluoro-2-nitrophenoxy)piperidine
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Overview
Description
3-(5-Fluoro-2-nitrophenoxy)piperidine is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-nitrophenoxy group. The incorporation of fluorine into the molecular structure enhances its pharmacokinetic and physicochemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenoxy)piperidine typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like DMF or DMSO.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 3-(5-fluoro-2-aminophenoxy)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of smaller fragments or cleavage products.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenoxy)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, leading to increased efficacy. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-2-nitrophenoxy)aniline
- 3-(5-Fluoro-2-nitrophenoxy)benzene
- 3-(5-Fluoro-2-nitrophenoxy)ethanol
Uniqueness
3-(5-Fluoro-2-nitrophenoxy)piperidine is unique due to the presence of the piperidine ring, which imparts specific conformational and physicochemical properties. The fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C11H13FN2O3 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-8-3-4-10(14(15)16)11(6-8)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI Key |
JBJTYGABOQANAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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